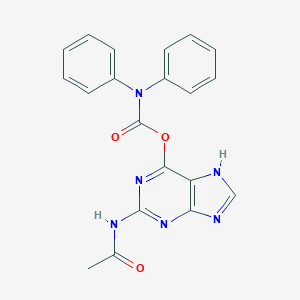

2-Acetamido-7H-purin-6-yl diphenylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

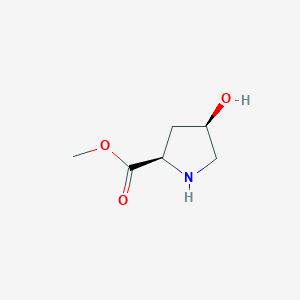

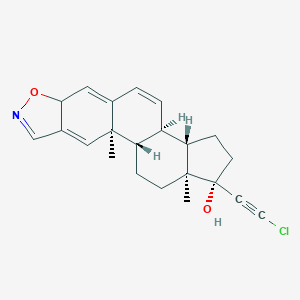

“2-Acetamido-7H-purin-6-yl diphenylcarbamate” is a chemical compound with the molecular formula C20H16N6O3 . It has a molecular weight of 388.38 g/mol .

Synthesis Analysis

The synthesis of this compound involves several steps . Initially, a suspension of guanine in N-methyl-2-pyrrolidinone (NMP) and acetic anhydride is heated to 150°C for 3 hours. The clear solution is stirred at room temperature for 24 hours. The precipitate is collected by filtration and washed with acetone. The N9,N2-diacetylated guanine is dried and identified by 1H-NMR .In the next step, the diacetylated guanine is suspended in dry pyridine and excess of diisopropyl ethylamine (DIEA). Then, diphenylcarbamoyl chloride is added in portions. The reaction mixture turns orange immediately. Stirring continues for 2 hours at room temperature, then ice-cold water is added. The mixture is stirred for 10 more minutes and the solvent is removed under reduced pressure. Ethanol and water are added and the mixture is refluxed for 1.5 hours. After cooling to room temperature, vigorous stirring continues overnight. The desired product is collected by filtration, washed with ethanol, dried, and characterized .

Molecular Structure Analysis

The molecular structure of “2-Acetamido-7H-purin-6-yl diphenylcarbamate” is represented by the formula C20H16N6O3 . Unfortunately, the specific details about the molecular structure are not available in the search results.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Acetamido-7H-purin-6-yl diphenylcarbamate” have been described in the Synthesis Analysis section above .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Acetamido-7H-purin-6-yl diphenylcarbamate” include a molecular weight of 388.38 g/mol . The boiling point and other specific physical and chemical properties are not available in the search results.科学的研究の応用

Here’s a brief overview:

Synthesis of Nucleosides

“N2-Acetyl-O6-diphenylcarbamoylguanine” is used as a reactant in the synthesis of 1’‘,2’‘-oxetane-nucleosides bearing 2’'-C-Me substituents . These nucleosides have shown anti-HCV (Hepatitis C Virus) activity, making them potentially useful in the development of treatments for Hepatitis C.

Safety and Hazards

特性

IUPAC Name |

(2-acetamido-7H-purin-6-yl) N,N-diphenylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O3/c1-13(27)23-19-24-17-16(21-12-22-17)18(25-19)29-20(28)26(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3,(H2,21,22,23,24,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKXGPPEBHDNGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-7H-purin-6-yl diphenylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)

![2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid](/img/structure/B53532.png)